N-cyclohexyl-N-methylbenzenesulfonamide

Vue d'ensemble

Description

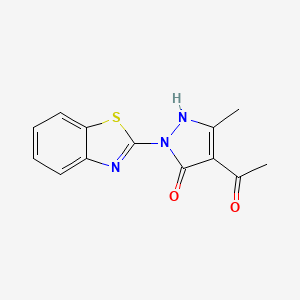

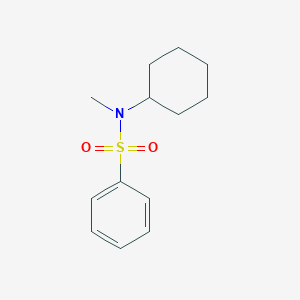

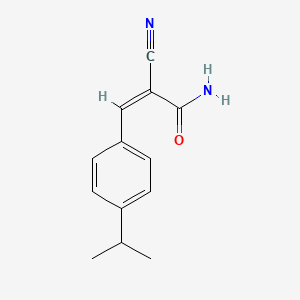

N-cyclohexyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H19NO2S . It is also referred to as 2-(cyclohexylmethylsulfamoyl)aniline . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-N-methylbenzenesulfonamide consists of a benzene ring substituted with a sulfonamide group, which is further substituted with a cyclohexyl and a methyl group . The molecular weight of the compound is 253.36 g/mol .Chemical Reactions Analysis

N-cyclohexyl-N-methylbenzenesulfonamide, being an organic amide, can react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides with strong reducing agents. Amides are very weak bases (weaker than water). They can react as acids when mixed with strong bases to form salts .Applications De Recherche Scientifique

Organic Synthesis

N-cyclohexyl-N-methylbenzenesulfonamide: is utilized as an organic building block in the synthesis of various chemical compounds. Its sulfonamide group can act as a directing group for site-selective reactions, and its structural motif is found in a range of bioactive molecules. This makes it valuable for constructing complex organic molecules with potential pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor or an intermediate in the synthesis of drugs. Its modification through various chemical reactions can lead to the development of new therapeutic agents with sulfonamide-based structures, which are known for their antibacterial properties .

Agriculture

While specific applications in agriculture are not directly cited, compounds like N-cyclohexyl-N-methylbenzenesulfonamide could be explored for their potential use in the development of agrochemicals. The sulfonamide group is a common moiety in many pesticides and herbicides, indicating possible utility in this field .

Industrial Applications

In industrial chemistry, sulfonamides are often used as chemical intermediates. They can be involved in the production of dyes, pigments, and other industrial chemicals. The specific applications of N-cyclohexyl-N-methylbenzenesulfonamide in this area would likely revolve around its role as an intermediate in such syntheses .

Environmental Science

The environmental applications of N-cyclohexyl-N-methylbenzenesulfonamide may include its use as a standard in environmental analytical methods. Its well-defined structure and stability under various conditions make it suitable for use as a reference compound in the analysis of environmental samples .

Material Science

In material science, N-cyclohexyl-N-methylbenzenesulfonamide could be investigated for its properties as a modifier in polymer synthesis. Sulfonamides can influence the thermal and mechanical properties of polymers, suggesting potential research applications in developing new materials with enhanced characteristics .

Analytical Chemistry

This compound can be used in analytical chemistry as a reference material for calibrating instruments or developing new analytical methods. Its unique molecular structure allows for its identification and quantification in complex mixtures, which is essential for the analysis of pharmaceuticals and other chemical products .

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclohexyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h3,6-7,10-12H,2,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQSOZHLFULCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)

![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)